molecular formula C18H17NO B1343494 3'-Cyano-3-(2,4-dimethylphenyl)propiophenone CAS No. 898793-67-4

3'-Cyano-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B1343494
CAS RN: 898793-67-4
M. Wt: 263.3 g/mol
InChI Key: JTPBBDHNNOBLTJ-UHFFFAOYSA-N
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Description

3-Cyano-3-(2,4-dimethylphenyl)propiophenone, also known as 2,4-dimethyl-3-cyano-3-phenylpropiophenone, is an organic compound composed of a phenyl ring and a cyano group. It is a colorless solid that is soluble in organic solvents and has a wide variety of applications in research and industry. This compound is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a photoinitiator in photopolymerization. In addition, it has been used in the synthesis of various pharmaceuticals, dyes, and other compounds.

Scientific Research Applications

Photochemistry and Photoprotective Groups

  • Photoremovable Protecting Groups : Research has shown that derivatives of dimethylphenacyl, closely related to the target compound, can act as photoremovable protecting groups for carboxylic acids. This application is significant in organic synthesis and biochemistry for the development of "caged compounds," where the protecting group can be removed by light irradiation, releasing the active acid in a controlled manner (Zabadal et al., 2001).

Organic Synthesis and Material Science

  • Silicon-Tethered Dinucleophiles Synthesis : Another study focused on synthesizing a range of propargyloxydimethylsilyl enol ethers derived from various ketones, including propiophenone analogs. These compounds have potential applications in organic synthesis, highlighting the versatility of the core structure in facilitating nucleophilic additions (Fataftah et al., 2006).

Advanced Polymer Design

  • Novel Copolymers : Research into methyl and methoxy ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, which share structural features with the target compound, has led to the development of novel copolymers with styrene. These materials have been studied for their thermal properties and potential in high-performance applications due to their unique structural characteristics (Kharas et al., 2015).

Photovoltaic Applications

  • Organic Sensitizers for Solar Cells : Compounds with cyano-acrylic functionalities, similar to the target molecule, have been engineered as organic sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, when anchored onto TiO2 films, have shown high efficiencies in converting incident photons to current, demonstrating the potential of such compounds in renewable energy technologies (Kim et al., 2006).

Electrochemical Studies

  • Photoluminescent Materials : The electrochemical oxidation of compounds structurally related to 3'-Cyano-3-(2,4-dimethylphenyl)propiophenone has unveiled a new class of photoluminescent materials. This discovery opens up avenues for developing novel organic electronic devices and materials with unique luminescence properties (Ekinci et al., 2000).

properties

IUPAC Name

3-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-6-7-16(14(2)10-13)8-9-18(20)17-5-3-4-15(11-17)12-19/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPBBDHNNOBLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644671
Record name 3-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898793-67-4
Record name 3-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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